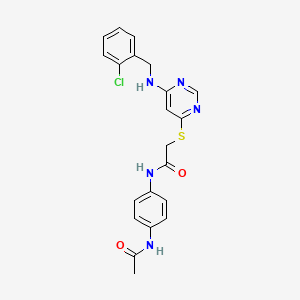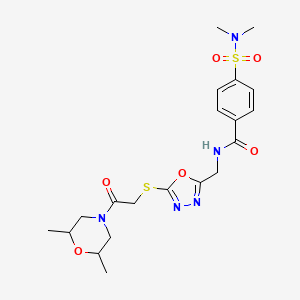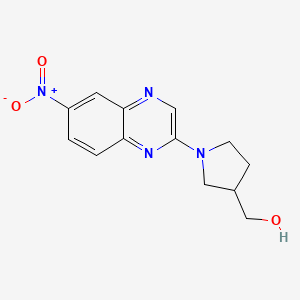
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C13H14N4O3 . It falls under the category of heterocyclic building blocks, specifically pyrrolidines . The compound has a molecular weight of 274.28 .
Molecular Structure Analysis
The molecular structure of “(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .科学的研究の応用
Catalytic Applications : A study by Kermagoret and Braunstein (2008) discusses the synthesis of nickel complexes with bidentate N,O-type ligands, which are significant in catalysis, particularly in the oligomerization of ethylene. The research focuses on complexes involving ligands such as pyridin-2-yl)methanol, showcasing their utility in catalytic processes (Kermagoret & Braunstein, 2008).
Enzymatic Activity Study : Bouanane et al. (2017) synthesized pyrazoloquinoxaline derivatives, including 6-nitroquinoxaline, to evaluate their catecholase activities. This research provides insights into the enzymatic properties of these compounds, which is important in understanding their biochemical interactions (Bouanane et al., 2017).
Organocatalysis in Chemical Synthesis : Lattanzi (2006) explored the use of 2-pyrrolidinemethanols, including compounds structurally similar to "(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol", in the enantioselective Michael addition of malonate esters to nitroolefins. This study provides valuable information on the utility of these compounds in stereoselective synthesis (Lattanzi, 2006).
Structural and Photocatalytic Studies : Bachmann et al. (2013) discuss the synthesis of ligands like pyridine-2-yl)methanol and their coordination with various metals. The research provides insights into the structural features and photocatalytic activities of these complexes, which could be relevant for applications in photoredox catalysis and solar energy conversion (Bachmann et al., 2013).
Safety And Hazards
The safety information available indicates that “(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol” may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
[1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-8-9-3-4-16(7-9)13-6-14-12-5-10(17(19)20)1-2-11(12)15-13/h1-2,5-6,9,18H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPAEMZHKRRLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

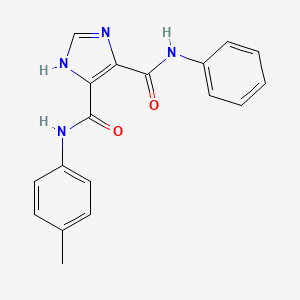
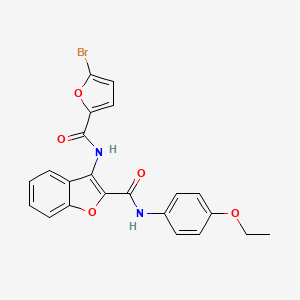
![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)
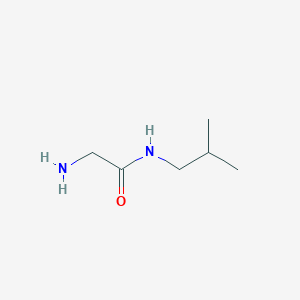
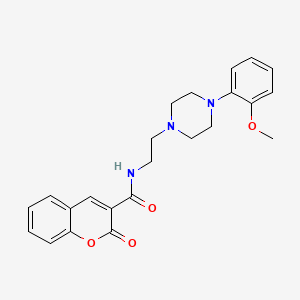
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
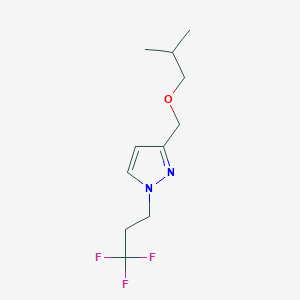
![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)
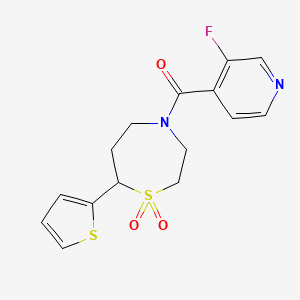
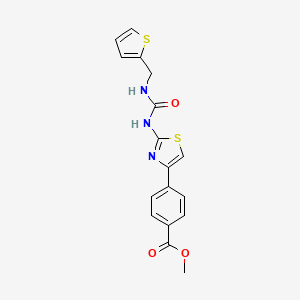
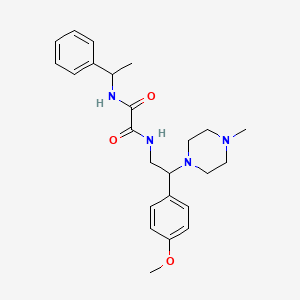
![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)
